molecular formula C17H25N3 B11361290 2-(azepan-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole

2-(azepan-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11361290
M. Wt: 271.4 g/mol
InChI Key: YGGJSYJJIKVMCK-UHFFFAOYSA-N
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Description

2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The azepane moiety is then introduced via nucleophilic substitution reactions, where azepane is reacted with a suitable electrophile, such as a halomethyl derivative of the benzodiazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes are streamlined to remove impurities efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole derivatives with reduced functional groups.

Scientific Research Applications

2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C17H25N3/c1-14(2)20-16-10-6-5-9-15(16)18-17(20)13-19-11-7-3-4-8-12-19/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3

InChI Key

YGGJSYJJIKVMCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CN3CCCCCC3

Origin of Product

United States

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